2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide
Overview
Description
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an indazole core substituted with an iodine atom and a thioether linkage to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Cu(OAc)2-catalyzed reaction involving the formation of N–N bonds in the presence of oxygen as the terminal oxidant.
Thioether Formation: The thioether linkage is formed by reacting the iodinated indazole with a thiol derivative, such as thiophenol, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide can undergo various types of chemical reactions, including:
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thioether linkage.
Amines: Formed from the reduction of nitro groups.
Substituted Indazoles: Formed from nucleophilic substitution reactions at the iodine position.
Scientific Research Applications
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole core can bind to the active site of enzymes, inhibiting their activity. The thioether linkage and benzamide moiety may enhance the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-6-amine: Another indazole derivative with similar biological activities.
2-(3-Iodo-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indol]-2’(1’H)-one: A structurally related compound with potential antitumor activity.
1-(3-Iodo-1H-indazol-6-yl)methanamine: A compound with similar substitution patterns on the indazole core.
Uniqueness
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is unique due to its specific substitution pattern, which includes an iodine atom, a thioether linkage, and a benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZLHFNNNDGPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470338 | |
Record name | 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885126-34-1 | |
Record name | 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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